![molecular formula C7H18O3SSi B14627530 Trimethoxy[(propylsulfanyl)methyl]silane CAS No. 57557-67-2](/img/structure/B14627530.png)
Trimethoxy[(propylsulfanyl)methyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethoxy[(propylsulfanyl)methyl]silane is an organosilicon compound with the molecular formula C7H18O3SSi. This compound is characterized by the presence of a silicon atom bonded to three methoxy groups and a propylsulfanyl group. It is commonly used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Trimethoxy[(propylsulfanyl)methyl]silane can be synthesized through several methods. One common method involves the reaction of propylsulfanyl methanol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and a reaction time of several hours. The catalyst used can vary, but common choices include acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound often involves a continuous flow reactor to ensure consistent product quality and yield. The raw materials are fed into the reactor, where they undergo the reaction under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Trimethoxy[(propylsulfanyl)methyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often occurs under mild heating and in the presence of a catalyst.
Substitution: Requires nucleophiles and can be facilitated by the presence of a catalyst or under basic conditions.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Substitution: Results in the formation of new organosilicon compounds with different functional groups.
科学的研究の応用
Trimethoxy[(propylsulfanyl)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of trimethoxy[(propylsulfanyl)methyl]silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, bonding organic materials to inorganic surfaces. The propylsulfanyl group provides additional functionality, enabling further chemical modifications and interactions with other molecules.
類似化合物との比較
Similar Compounds
Trimethoxysilane: Contains three methoxy groups bonded to a silicon atom but lacks the propylsulfanyl group.
Methyltrimethoxysilane: Similar structure but with a methyl group instead of a propylsulfanyl group.
Trimethoxy(3,3,3-trifluoropropyl)silane: Contains a trifluoropropyl group instead of a propylsulfanyl group.
Uniqueness
Trimethoxy[(propylsulfanyl)methyl]silane is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other trimethoxysilanes. This functional group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
特性
CAS番号 |
57557-67-2 |
|---|---|
分子式 |
C7H18O3SSi |
分子量 |
210.37 g/mol |
IUPAC名 |
trimethoxy(propylsulfanylmethyl)silane |
InChI |
InChI=1S/C7H18O3SSi/c1-5-6-11-7-12(8-2,9-3)10-4/h5-7H2,1-4H3 |
InChIキー |
FJJQVCXPUNQBFR-UHFFFAOYSA-N |
正規SMILES |
CCCSC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


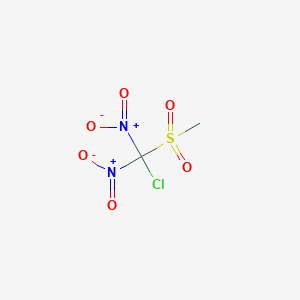

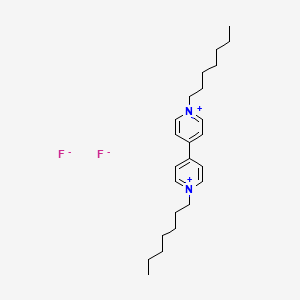

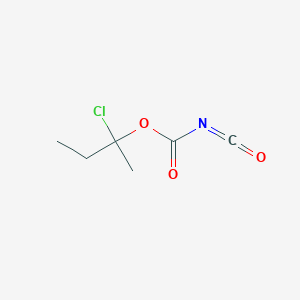
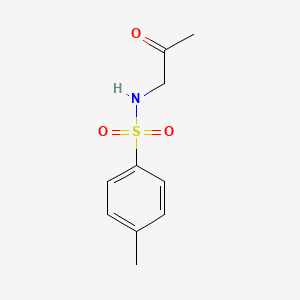
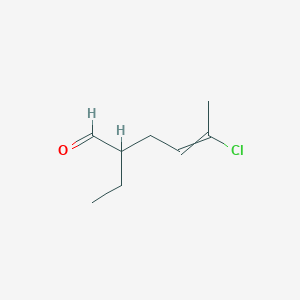
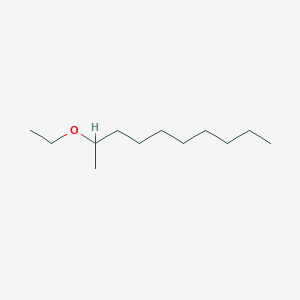
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
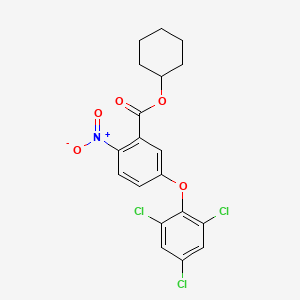
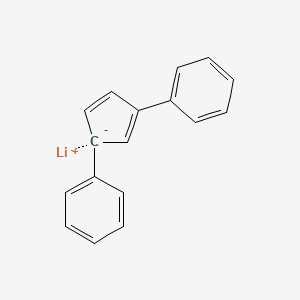
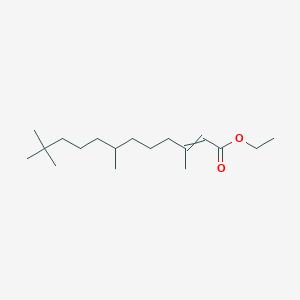

![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
